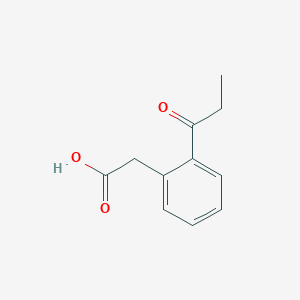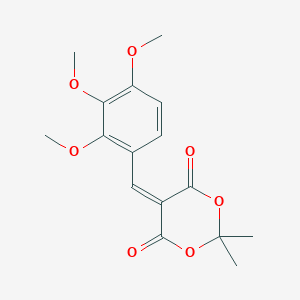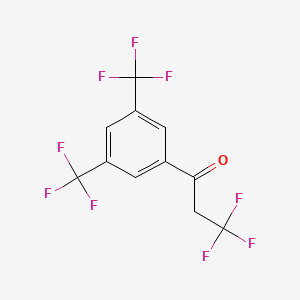
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one is a fluorinated organic compound known for its unique chemical properties and applications in various fields. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with trifluoroacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs advanced catalytic processes to enhance efficiency and reduce costs. The use of whole-cell biocatalysts in deep-eutectic solvent-containing systems has shown promising results in achieving high yields under microaerobic conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using biocatalysts or chemical reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents and organolithium compounds are often used under controlled conditions.
Major Products
Aplicaciones Científicas De Investigación
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets. For instance, its derivatives, such as aprepitant, act as neurokinin-1 receptor antagonists by blocking the binding of substance P, thereby preventing nausea and vomiting . The trifluoromethyl groups enhance the compound’s binding affinity and stability, contributing to its effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis and promoting organic transformations.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Utilized as a ligand in catalytic reactions.
Uniqueness
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one stands out due to its unique combination of trifluoromethyl groups and a ketone functional group, which imparts distinct reactivity and stability. This makes it a versatile compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C11H5F9O |
|---|---|
Peso molecular |
324.14 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trifluoropropan-1-one |
InChI |
InChI=1S/C11H5F9O/c12-9(13,14)4-8(21)5-1-6(10(15,16)17)3-7(2-5)11(18,19)20/h1-3H,4H2 |
Clave InChI |
INLIOPAGRIHIAL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



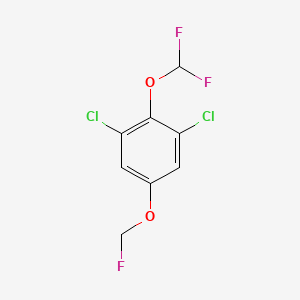
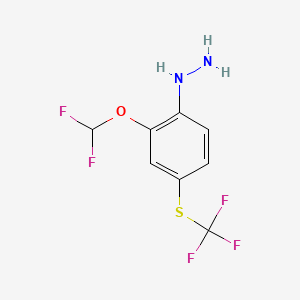
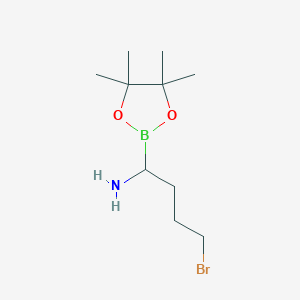
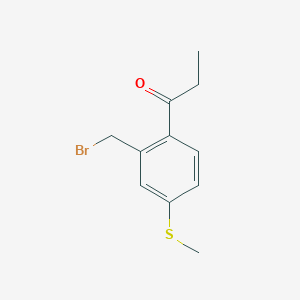
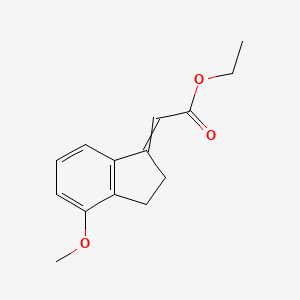
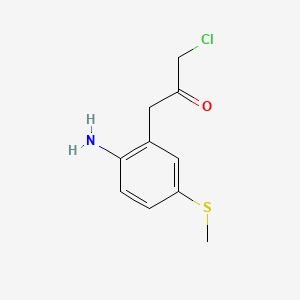

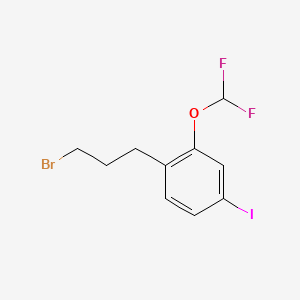

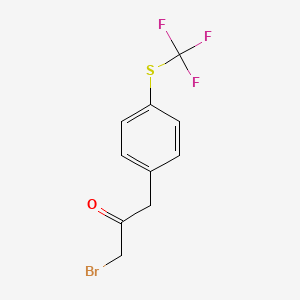
![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)
